

# Srpkin-1 as an Angiogenesis Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | Srpkin-1 |           |  |  |  |
| Cat. No.:            | B608193  | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Serine/Arginine Protein Kinase 1 (**Srpkin-1** or SRPK1) as a compelling target for anti-angiogenic therapy. It details the molecular mechanisms, key experimental data, and methodologies for studying SRPK1 inhibition.

# Introduction to Srpkin-1 and its Role in Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, as well as in various ocular neovascular diseases.[1][2] A key regulator of this process is Vascular Endothelial Growth Factor (VEGF).[1] Specifically, the alternative splicing of VEGF-A pre-mRNA produces two main isoforms with opposing functions: the pro-angiogenic VEGF-A165a and the anti-angiogenic VEGF-A165b.[1][3][4] The balance between these isoforms is crucial in controlling blood vessel formation.[1]

Serine/Arginine Protein Kinase 1 (SRPK1) has emerged as a pivotal regulator of this splicing event.[5][6][7] SRPK1 phosphorylates Serine/Arginine-rich splicing factor 1 (SRSF1), promoting its nuclear localization.[1][8] In the nucleus, phosphorylated SRSF1 facilitates the selection of the proximal splice site in exon 8 of the VEGF-A pre-mRNA, leading to the production of the pro-angiogenic VEGF-A165a isoform.[1][6][9] Consequently, inhibition of SRPK1 presents a novel therapeutic strategy to shift the balance towards the anti-angiogenic VEGF-A165b isoform, thereby suppressing pathological angiogenesis.[1][10]



## **Mechanism of Action of Srpkin-1 Inhibition**

The primary mechanism by which SRPK1 inhibitors exert their anti-angiogenic effects is through the modulation of VEGF-A alternative splicing. By inhibiting SRPK1, the phosphorylation of SRSF1 is reduced.[7] This hypo-phosphorylated SRSF1 remains in the cytoplasm, preventing it from promoting the splicing of the pro-angiogenic VEGF-A165a isoform in the nucleus.[1] This shift in splicing results in an increased production of the anti-angiogenic VEGF-A165b isoform.[3][4]



Click to download full resolution via product page

Caption: SRPK1 signaling pathway in VEGF-A alternative splicing.

# **Quantitative Data on Srpkin-1 Inhibitors**

Several small molecule inhibitors targeting SRPK1 have been developed and characterized. Their efficacy is typically measured by their half-maximal inhibitory concentration (IC50) against SRPK1 and SRPK2, and their ability to modulate VEGF splicing and inhibit angiogenesis in various models.



| Inhibitor | Target(s) | IC50<br>(SRPK1) | IC50<br>(SRPK2) | Key<br>Findings                                                                                                                              | Reference(s |
|-----------|-----------|-----------------|-----------------|----------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| SRPKIN-1  | SRPK1/2   | 35.6 nM         | 98 nM           | Covalent and irreversible inhibitor; potently converts VEGF to its antiangiogenic isoform and blocks laserinduced neovasculariz ation.       | [3][4][11]  |
| SPHINX31  | SRPK1     | <10 nM          | -               | Orally bioavailable; inhibits phosphorylati on of SRSF1 and shows potent inhibition of blood vessel growth in choroidal angiogenesis models. | [12]        |
| SRPIN340  | SRPK1     | 0.96 µМ         | -               | First- generation SRPK inhibitor; switches VEGF splicing and shows anti-                                                                     | [2][7]      |



angiogenic effects in vivo.

## **Experimental Protocols**

This section details the methodologies for key experiments used to evaluate the efficacy of **Srpkin-1** inhibitors as anti-angiogenic agents.

## **In Vitro Kinase Assay**

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against SRPK1.

#### Protocol:

- Recombinant SRPK1 enzyme is incubated with a substrate peptide (e.g., an arginine/serine-rich peptide) and ATP in a suitable buffer.
- The test compound is added at various concentrations.
- The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive ATP (32P-ATP) incorporation followed by scintillation counting, or by using specific antibodies that recognize the phosphorylated substrate in an ELISA or Western blot format.
- The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.
- The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

## **Cellular Assay for VEGF Splicing**

Objective: To assess the effect of an SRPK1 inhibitor on the alternative splicing of VEGF-A in cultured cells.



#### Protocol:

- Human cell lines known to express both VEGF-A isoforms (e.g., human retinal pigment epithelial cells, prostate cancer cells like PC-3) are cultured under standard conditions.[8][10]
- Cells are treated with the SRPK1 inhibitor at various concentrations for a specified duration (e.g., 16-24 hours).[11]
- Total RNA is extracted from the cells using a standard RNA isolation kit.
- Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers that flank the alternative splice site in exon 8 of the VEGF-A mRNA. This allows for the simultaneous amplification of both VEGF-A165a and VEGF-A165b transcripts, which can be distinguished by their different sizes on an agarose gel.[9]
- The intensity of the bands corresponding to each isoform is quantified using densitometry to determine the ratio of VEGF-A165b to VEGF-A165a or total VEGF-A.[13]
- Alternatively, quantitative real-time PCR (qRT-PCR) with isoform-specific primers can be used for more precise quantification.

# In Vivo Choroidal Neovascularization (CNV) Mouse Model

Objective: To evaluate the in vivo anti-angiogenic efficacy of an SRPK1 inhibitor in a model of ocular neovascularization.

### Protocol:

- Laser photocoagulation is used to rupture Bruch's membrane in the retina of anesthetized mice, inducing choroidal neovascularization.
- The SRPK1 inhibitor (e.g., **SRPKIN-1**) is administered to the mice, typically via intravitreal injection at different doses (e.g., 50 nM, 300 nM).[11]
- A control group receives a vehicle injection.







- After a set period (e.g., 7-14 days), the mice are euthanized, and their eyes are enucleated.
- The extent of neovascularization is visualized and quantified. This is often done by preparing choroidal flat mounts and staining the blood vessels with a fluorescently labeled lectin (e.g., isolectin B4).
- The area of the CNV lesions is measured using fluorescence microscopy and image analysis software.[2]
- The reduction in CNV area in the treated group compared to the control group indicates the anti-angiogenic efficacy of the inhibitor.





Click to download full resolution via product page

Caption: Workflow for the in vivo choroidal neovascularization model.



## **Conclusion and Future Directions**

The inhibition of **Srpkin-1** represents a promising and novel approach for anti-angiogenic therapy. By specifically targeting the alternative splicing of VEGF-A, SRPK1 inhibitors can shift the balance from a pro-angiogenic to an anti-angiogenic state. The development of potent and selective inhibitors like **SRPKIN-1** and SPHINX31 has provided valuable tools for further research and potential therapeutic development.[3][12] Future research should focus on the long-term safety and efficacy of these inhibitors in various disease models, as well as their potential for combination therapies with existing anti-angiogenic agents. The continued exploration of the role of SRPK1 in other angiogenesis-related signaling pathways will further solidify its position as a key therapeutic target.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Splicing-factor kinase SRPK1 promotes angiogenesis by altering VEGF splicing ecancer [ecancer.org]
- 2. SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Proangiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Proangiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. srpkin-1-a-covalent-srpk1-2-inhibitor-that-potently-converts-vegf-from-pro-angiogenic-to-anti-angiogenic-isoform Ask this paper | Bohrium [bohrium.com]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy PMC [pmc.ncbi.nlm.nih.gov]



- 9. WT1 mutants reveal SRPK1 to be a downstream angiogenesis target by altering VEGF splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SERINE ARGININE PROTEIN KINASE-1 (SRPK1) INHIBITION AS A POTENTIAL NOVEL TARGETED THERAPEUTIC STRATEGY IN PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inhibition of serine/arginine-rich protein kinase-1 (SRPK1) prevents cholangiocarcinoma cells induced angiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Srpkin-1 as an Angiogenesis Inhibitor: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608193#srpkin-1-as-an-angiogenesis-inhibitor]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com